5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isoxazole
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Overview
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isoxazole is a chemical compound known for its unique structure and reactivity. This compound features a benzo[C]isoxazole core with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group attached. It is widely used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isoxazole typically involves the reaction of benzo[C]isoxazole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is often carried out under specific conditions to ensure high yield and purity. For example, the reaction may be conducted in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dioxaborolan group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like THF, dichloromethane, or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isoxazole involves its ability to form stable complexes with various substrates. The dioxaborolan group acts as a Lewis acid, facilitating reactions with nucleophiles. This property makes it a valuable reagent in coupling reactions and other transformations .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A related compound used in similar reactions.
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester: Another boronic ester with comparable reactivity.
Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate: Used in similar synthetic applications.
Uniqueness
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isoxazole is unique due to its benzo[C]isoxazole core, which imparts distinct reactivity and stability compared to other boronic esters. This uniqueness makes it particularly valuable in specific synthetic applications and research contexts .
Biological Activity
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isoxazole is a compound that has garnered attention in recent years for its potential biological activities. This article delves into the compound's structure, biological properties, and relevant research findings.
The compound has the following chemical characteristics:
Property | Details |
---|---|
CAS Number | 1033752-94-1 |
Molecular Formula | C26H25BO4 |
Molecular Weight | 412.29 g/mol |
Appearance | White to off-white powder |
Purity | 98% |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through its boronate functional group. Boron-containing compounds are known to participate in molecular recognition processes and can influence enzyme activities and receptor interactions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Studies have shown that derivatives of boronates can inhibit tumor growth by interfering with cellular signaling pathways. For instance, compounds similar to this compound have been found to induce apoptosis in cancer cell lines through the modulation of key apoptotic proteins .
- Protein Interaction Modulation : The compound has been utilized in chemoproteomic studies to label specific proteins within cells. This labeling allows for the identification of protein targets and elucidation of their roles in various biological processes .
- Neuropharmacological Effects : Recent investigations have suggested potential applications in modulating neurotransmitter systems. For example, analogs have been studied for their effects on GABA receptors, which are crucial for inhibitory neurotransmission in the brain .
Case Studies
Several studies have highlighted the compound's biological activities:
- A study conducted on various boronate derivatives demonstrated that modifications to the dioxaborolane moiety significantly impacted their anticancer efficacy. The results indicated that certain structural features enhance binding affinity to target proteins involved in cancer progression .
- In another study focusing on neuropharmacology, researchers synthesized a series of isoxazole derivatives and evaluated their effects on GABA receptor subtypes. The findings revealed that some derivatives exhibited selective inhibition of receptor activity, suggesting potential therapeutic applications for anxiety disorders .
Properties
Molecular Formula |
C13H16BNO3 |
---|---|
Molecular Weight |
245.08 g/mol |
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1-benzoxazole |
InChI |
InChI=1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)10-5-6-11-9(7-10)8-16-15-11/h5-8H,1-4H3 |
InChI Key |
DVNVDTDATWAVRU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CON=C3C=C2 |
Origin of Product |
United States |
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